4-(4-Chloro-3-methylphenyl)butan-2-amine
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Overview
Description
4-(4-Chloro-3-methylphenyl)butan-2-amine is an organic compound with the molecular formula C11H16ClN It is a derivative of butan-2-amine, featuring a chloro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)butan-2-amine typically involves the alkylation of 4-chloro-3-methylbenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methylphenyl)butan-2-amine
- 4-(4-Bromo-3-methylphenyl)butan-2-amine
- 4-(4-Chloro-3-methylphenyl)butan-1-amine
Uniqueness
4-(4-Chloro-3-methylphenyl)butan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7,9H,3-4,13H2,1-2H3 |
InChI Key |
FDCYJCYRYRWAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(C)N)Cl |
Origin of Product |
United States |
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